molecular formula C15H21NO4 B6145343 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid CAS No. 143567-11-7

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

Cat. No.: B6145343
CAS No.: 143567-11-7
M. Wt: 279.3
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group at the amino position and a 3-methylphenyl substituent at the β-carbon of the propanoic acid backbone. This compound is widely used in peptide synthesis and medicinal chemistry as a building block, leveraging the Boc group for temporary amine protection during solid-phase synthesis. The 3-methylphenyl moiety contributes to hydrophobic interactions in target binding, making it relevant in drug design .

Properties

CAS No.

143567-11-7

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

95

Origin of Product

United States

Preparation Methods

Chiral Auxiliary Strategy

The Evans’ method employs (4R)-benzyl-2-oxazolidinone to induce asymmetry during alkylation:

Reaction Sequence :

  • Acylation : S-(+)-3-phenylbutyric acid is coupled to the oxazolidinone auxiliary using trimethylacetyl chloride and triethylamine in THF at −78°C.

  • Enolate Formation : Treatment with NaHMDS generates a boron enolate, which undergoes stereoselective bromination with N-bromosuccinimide (NBS).

  • Azide Displacement : SN2 reaction with tetramethylguanidinium azide introduces the amino precursor (diastereomeric ratio >9:1).

  • Deprotection : LiOH-mediated hydrolysis removes the auxiliary, followed by hydrogenolysis to yield free β-methylphenylalanine.

Optimization Data :

StepConditionsYield (%)Purity (%)
AcylationTHF, −78°C, 2 h9298
BrominationCH₂Cl₂, 0°C, 1 h8595
Azide DisplacementDMF, 25°C, 16 h8497
Hydrogenolysis10% Pd/C, H₂, 30 psi8099

Boc Protection Protocol

The free amino group is protected using di-tert-butyl dicarbonate under Schotten-Baumann conditions:

  • Reagents : Boc₂O (1.2 eq), NaOH (2.0 eq) in dioxane/H₂O (4:1).

  • Kinetics : Reaction completes in 4 h at 0°C, yielding 95% protected product.

Alternative Route: Heck Coupling for Side-Chain Elaboration

Palladium-Catalyzed Arylation

A patent-derived approach uses L-2-pyrrolidinol-6-methyl ester and 2-iodoaniline in a Heck reaction to construct the 3-methylphenyl moiety:

Procedure :

  • Catalyst System : Pd(OAc)₂ (2 mol%), triethylamine (1.1 eq) in DMF at 85°C.

  • Key Intermediate : L-2-pyrrolidinol-6-methyl ester undergoes dehydration and palladium-mediated coupling to form the aryl-alanine skeleton.

Performance Metrics :

ParameterValue
Temperature85°C
Reaction Time8–12 h
Yield34–41%
Enantiomeric Excess88% (HPLC with Chiralcel OD-H)

Limitations :

  • Moderate yields due to competing β-hydride elimination.

  • Requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodTotal Yield (%)StepsCost (USD/g)
Evans’ Alkylation626220
Heck Coupling285310

Stereochemical Outcomes

  • Evans’ Route : Delivers >99% ee via chiral auxiliary control.

  • Heck Route : 88% ee, necessitating chiral HPLC purification.

Industrial-Scale Considerations

Solvent Optimization

  • Evans’ Method : THF/CH₂Cl₂ system replaced with cyclopentyl methyl ether (CPME) to reduce environmental impact.

  • Heck Method : DMF substituted with dimethylacetamide (DMAc) to lower genotoxic impurity risk.

Catalytic Recycling

  • Palladium Recovery : 92% Pd retrieved via activated carbon filtration (Heck route).

  • Lithium Reduction : LiBEt₃H quenched with ethyl acetate to minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2.1. Medicinal Chemistry

The Boc-protected amino acid derivatives are widely utilized in the development of pharmaceuticals due to their ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs).

  • Antimicrobial Activity: Research indicates that derivatives of Boc-amino acids exhibit antimicrobial properties against multidrug-resistant pathogens. For instance, studies have shown that compounds with similar structures demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

2.2. Peptide Synthesis

Boc-amino acids are crucial in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc group allows for easy deprotection under acidic conditions, facilitating the sequential addition of amino acids to form peptides.

  • Case Study: A study demonstrated that using Boc-protected amino acids in SPPS resulted in high yields of peptides with complex sequences, showcasing their utility in synthesizing therapeutic peptides for cancer treatment .

2.3. Drug Development

The compound is also explored for its potential use in drug delivery systems. The hydrophobic nature of the tert-butoxy group can enhance the bioavailability of drugs when conjugated with therapeutic agents.

  • Research Findings: Investigations into drug conjugates involving Boc-amino acids have shown improved pharmacokinetic profiles and targeted delivery mechanisms, particularly for anticancer drugs .

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein binding .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at β-Carbon Key Properties/Applications Reference
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid (Target) C₁₅H₂₁NO₄ 279.33 3-methylphenyl Peptide synthesis, hydrophobic interactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid C₁₂H₁₇NO₄S 271.33 Thiophen-2-yl Enhanced aromatic π-π stacking; sulfur-mediated reactivity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid C₁₅H₂₀N₂O₅ 308.33 3-carbamoylphenyl Improved solubility; potential kinase inhibitor precursor
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid C₁₀H₁₇N₃O₄ 243.26 3-methyl-3H-diazirin-3-yl Photoaffinity labeling; photoreactive crosslinking
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₄H₁₉NO₄ 265.31 Phenyl at α-carbon; Boc at β-carbon Conformational isomer; chiral drug intermediate
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 Methyl at α-carbon; Boc at β-carbon Compact structure; solubility studies
3-((tert-butoxycarbonyl)amino)-3-(5-ethylfuran-2-yl)propanoic acid C₁₃H₁₉NO₅ 269.29 5-ethylfuran-2-yl Heterocyclic interactions; agrochemical research
2-[(tert-butoxycarbonyl)amino]-3-(4-fluoro-1H-indol-3-yl)propanoic acid C₁₆H₁₉FN₂O₄ 322.33 4-fluoro-1H-indol-3-yl Fluorine-enhanced bioavailability; CNS drug candidate

Key Differences and Implications

This enhances reactivity in catalytic systems . The 3-carbamoylphenyl variant () adds a polar carbamoyl group, increasing aqueous solubility and making it suitable for targeting hydrophilic binding pockets .

Photoreactive Functionality :

  • The diazirinyl derivative () is critical in photoaffinity labeling for studying protein-ligand interactions, a unique application absent in the target compound .

Stereochemical and Positional Isomerism: The (R)-3-Boc-2-phenylpropanoic acid () demonstrates how positional isomerism (Boc at β vs. α carbon) alters chirality and binding affinity, impacting its utility in enantioselective synthesis .

Biological Activity :

  • The 4-fluoroindole analog () leverages fluorine’s electronegativity to enhance metabolic stability and blood-brain barrier penetration, making it valuable in neuropharmacology .

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid, commonly referred to as Boc-3-methylphenylalanine, is a derivative of phenylalanine that has garnered attention for its biological activity and potential applications in medicinal chemistry. The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is often used in peptide synthesis to enhance stability and solubility. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C18H28N2O4
  • Molecular Weight : 336.42 g/mol
  • CAS Number : 2059943-88-1
  • Purity : Typically ≥95%

Biological Activity Overview

The biological activity of Boc-3-methylphenylalanine is primarily attributed to its role as an amino acid building block in peptide synthesis. Its derivatives have been investigated for various pharmacological effects:

  • Antimicrobial Activity : Some studies have indicated that derivatives of Boc-3-methylphenylalanine possess antimicrobial properties, making them potential candidates for antibiotic development.
  • Antitumor Properties : Research has shown that certain analogs exhibit cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.
  • Neuroprotective Effects : There is preliminary evidence indicating that compounds related to this amino acid may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Synthesis Methods

The synthesis of Boc-3-methylphenylalanine typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available precursors such as 3-methylphenylalanine or its derivatives.
  • Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected intermediate.
  • Coupling Reactions : The protected amino acid can then be coupled with other amino acids or peptide chains using standard peptide coupling reagents.
  • Deprotection : Finally, the Boc group can be removed under acidic conditions to yield the free amino acid.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several Boc-protected amino acids, including Boc-3-methylphenylalanine. The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)
Boc-3-methylphenylalanine64
Control (Ampicillin)16

Case Study 2: Antitumor Activity

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) using Boc-3-methylphenylalanine derivatives. The results indicated an IC50 value of approximately 25 µM, suggesting moderate cytotoxicity.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54940

Q & A

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
  • Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .

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